Home > Products > Screening Compounds P95784 > Pirenzepine monohydrochloride
Pirenzepine monohydrochloride - 93173-05-8

Pirenzepine monohydrochloride

Catalog Number: EVT-14497316
CAS Number: 93173-05-8
Molecular Formula: C19H22ClN5O2
Molecular Weight: 387.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pirenzepine is classified as a small organic molecule within the group of 1,4-benzodiazepines, characterized by a benzene ring fused to a 1,4-azepine structure. Its chemical formula is C19H21N5O2C_{19}H_{21}N_{5}O_{2}, with a molecular weight of approximately 351.4 g/mol. The compound is often encountered in its hydrochloride salt form, known as pirenzepine hydrochloride, which has a molecular weight of 424.3 g/mol and is represented by the formula C19H23Cl2N5O2C_{19}H_{23}Cl_{2}N_{5}O_{2} .

Synthesis Analysis

Methods and Technical Details

The synthesis of pirenzepine hydrochloride involves several key steps. A notable method includes the cyclization of 2-amino-N-(2-chloropyridyl-3-)benzamide in the presence of an acid catalyst within an alcohol or ester solvent. This process produces a cyclic compound that serves as an intermediate in the formation of pirenzepine .

Key steps in this synthesis include:

  • Starting Material: 2-amino-N-(2-chloropyridyl-3-)benzamide.
  • Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid are employed.
  • Solvents: Alcohols (like ethanol) or ethers (such as tetrahydrofuran) are used to facilitate the reaction.
  • Outcome: The process results in increased yield and reduced production costs compared to traditional methods .
Molecular Structure Analysis

Structure and Data

The molecular structure of pirenzepine can be described using various chemical representations:

  • IUPAC Name: 2-[2-(4-methylpiperazin-1-yl)acetyl]-2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one dihydrochloride.
  • Chemical Formula: C19H23Cl2N5O2C_{19}H_{23}Cl_{2}N_{5}O_{2}.
  • Molecular Weight: Approximately 424.3 g/mol.

The structural formula indicates multiple functional groups that contribute to its pharmacological activity, including a piperazine moiety that enhances receptor binding specificity .

Chemical Reactions Analysis

Reactions and Technical Details

Pirenzepine undergoes various chemical reactions typical for antimuscarinic agents:

  • Binding Reactions: It selectively binds to M1 muscarinic acetylcholine receptors, inhibiting their activity and thus reducing gastric acid secretion.
  • Metabolic Reactions: Although specific metabolic pathways are not well-documented, it is expected that pirenzepine may undergo hepatic metabolism similar to other benzodiazepines.

The compound's stability under physiological conditions allows it to maintain efficacy without rapid degradation .

Mechanism of Action

Process and Data

Pirenzepine acts primarily as an antagonist at the M1 muscarinic acetylcholine receptors located in the gastric mucosa. By blocking these receptors:

  • Gastric Secretion Inhibition: The inhibition leads to decreased gastric acid secretion.
  • Cytoprotection: It promotes mucosal defense mechanisms against ulceration.

The mechanism involves modulation of intracellular signaling pathways mediated by G proteins, leading to reduced adenylate cyclase activity and altered ion channel function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Melting Point: Approximately 89°C.
  • Solubility: Highly soluble in water; solubility data indicate it can dissolve at rates exceeding 370 g/L at room temperature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be stored away from moisture due to hygroscopic nature.
  • pKa Values: The strongest acidic pKa is around 12.02, indicating weakly basic characteristics under physiological conditions .
Applications

Scientific Uses

Pirenzepine monohydrochloride has several important applications:

  • Clinical Use: Primarily utilized in treating peptic ulcers and associated gastrointestinal disorders.
  • Research Applications: Investigated for its potential effects on various muscarinic receptor subtypes beyond M1, contributing to studies on neuropharmacology and gastrointestinal physiology.

Its unique properties make it a valuable compound in both therapeutic settings and scientific research aimed at understanding cholinergic signaling pathways .

Synthesis and Industrial Production Methodologies

Novel Cyclization Strategies for Intermediate Synthesis

The synthesis of pirenzepine's tricyclic benzodiazepinone intermediate represents a critical pathway determinant. Traditional approaches relied on multistep linear sequences with poor atom economy. Recent innovations employ acid-catalyzed intramolecular cyclizations that significantly streamline production:

  • Lewis Acid-Mediated Ring Closure: A patented method utilizes catalytic zinc chloride (0.5-2 mol%) in acetone at 60°C to facilitate the key benzodiazepinone ring formation from linear precursors. This approach achieves 92% cyclization efficiency with reduced metal contamination compared to stoichiometric methods [1].
  • Microwave-Assisted Solid-State Cyclization: Modern techniques employ microwave irradiation (300W, 150°C) on precursor solids adsorbed onto silica, completing ring formation in <15 minutes versus 8-12 hours conventionally. This method eliminates solvent requirements while maintaining yields >88% [1].
  • Rearrangement-Resistant Protocols: Crucially, these methods avoid the formation of the benzimidazole rearrangement byproduct (observed in up to 15% of traditional syntheses) through precise temperature control below 80°C and neutral pH maintenance [2] [7].

Table 1: Comparative Analysis of Cyclization Methods

MethodCatalyst SystemTemperatureTimeYield (%)Byproduct Formation
Traditional AcidicH₂SO₄ (conc.)120°C8-12 hr65-70Significant
Lewis Acid-CatalyzedZnCl₂ (0.5 mol%)60°C3 hr88-92Minimal
Microwave-AssistedNone (solid phase)150°C (MW)15 min86-89Undetectable

Acid-Catalyzed Solvent Systems in Cyclocomplex Formation

Solvent selection critically influences the final cyclization and hydrochloride salt formation. Recent studies demonstrate pronounced solvent effects on crystalline form and purity:

  • Protic-Dipolar Aprotic Mixtures: Optimized systems combine ethanol-tetrahydrofuran (3:1 v/v) with 1.05 eq HCl gas injection at 0-5°C. This produces the monohydrochloride salt with >99.5% purity and avoids dichloromethane-derived substitution byproducts observed when using halogenated solvents [2] [3].
  • Mineral Acid Concentration Effects: Critical concentration thresholds exist for HCl-mediated salt formation. Below 2M HCl, incomplete salt formation occurs; above 6M HCl, quantitative benzimidazole rearrangement occurs within hours at room temperature. The optimal 3-4M HCl range provides 97-99% conversion to the target monohydrochloride without rearrangement [2] [7].
  • Reaction Kinetics: Pseudo-first-order kinetics dominate the rearrangement pathway (activation energy = 83.2 ± 1.9 kJ/mol). Process optimization leverages this by limiting acid exposure time to <30 minutes during salt formation, effectively blocking rearrangement while achieving quantitative conversion [7].

Table 2: Solvent Systems for Salt Formation

Solvent SystemHCl ConcentrationTemperatureReaction TimePirenzepine MonohCl YieldRearrangement Product
Ethanol/THF (3:1)3M0-5°C25 min98.5%<0.1%
Dichloromethane4M25°C60 min85%12%*
Aqueous HCl6M25°C180 min0%>99%
*Includes DCM substitution byproducts [2] [7]

Comparative Analysis of Traditional vs. Modern Synthetic Routes

Two dominant synthetic philosophies have emerged for pirenzepine monohydrochloride production:

  • Traditional Linear Approach: The original 7-step sequence started with 2-aminonicotinic acid and o-phenylenediamine, featuring high-temperature cyclizations (120-150°C) in polyphosphoric acid. This route suffered from multiple drawbacks:
  • Cumulative yields of 28-32%
  • Requiring intermediate purifications at each stage
  • Generating >8 kg waste/kg API (E-factor >40)
  • Producing variable salt stoichiometries during final hydrochlorination [1] [6]
  • Convergent Modern Routes: Contemporary processes employ parallel synthesis of the piperazinyl acetyl side chain and benzodiazepinone core with late-stage coupling:
  • 11-[(4-Methylpiperazinyl)acetyl] formation via Steglich esterification (DCC/DMAP)
  • One-pot deprotection-cyclization-hydrochlorination sequence
  • Overall yield improvements to 58-62%
  • Reduced E-factor to <15 through solvent recovery systems [1] [2]
  • Analytical Differentiation: Modern quality control employs orthogonal methods (¹H/¹³C/¹⁵N-NMR, XRD, HPLC-UV) to detect the benzimidazole rearrangement byproduct (4) that co-elutes with pirenzepine in single-method systems [2] [7].

Scalability Challenges in Large-Scale Manufacturing

Industrial translation faces significant hurdles requiring innovative engineering solutions:

  • Rearrangement During Bulk Processing: At multi-kilogram scale, exothermic effects during HCl salt formation can create localized hot spots (>50°C) that accelerate rearrangement. Engineering controls include:
  • Jet-mixing reactors for instantaneous heat dissipation
  • Continuous flow hydrogen chloride dosing systems
  • In-line NIR monitoring of rearrangement byproducts [2] [7]
  • Dichloromethane Compatibility: Crystallization from DCM produces covalent adducts (6) through unexpected nucleophilic substitution. This necessitates alternative crystallization solvents (ethanol/ethyl acetate mixtures) despite DCM's ideal crystallization properties [2].
  • Polymorphism Control: The monohydrochloride exhibits three crystalline forms with differing hygroscopicity. Water activity control (a_w 0.35-0.45) during final crystallization ensures consistent form II isolation, which demonstrates optimal stability for pharmaceutical processing [3].

Green Chemistry Approaches to Reduce Production Costs

Sustainable process redesign has delivered both economic and environmental benefits:

  • Catalytic System Redesign: Implementation of immobilized lipase catalysts (Candida antarctica Lipase B) for the critical amide bond formation reduces heavy metal usage by 95% versus traditional stoichiometric coupling agents. The enzymes maintain >90% activity over 15 batches in fixed-bed reactors [1].
  • Solvent Reduction Strategies:
  • Azeotropic water removal via toluene cycling enables reaction concentration increases from 0.5M to 2.5M
  • Switchable water-ethanol systems allow homogeneous reaction at 60°C followed by room-temperature crystallization
  • Cumulative solvent consumption decreased by 68% versus legacy processes [1]
  • Waste Valorization: The major byproduct, ammonium acetate, is recovered via nanofiltration and sold as reagent-grade material. This single valorization stream reduces hazardous waste disposal costs by $12-15/kg API produced [1].

Table 3: Environmental Impact Metrics Across Production Eras

Process ParameterTraditional (1980s)Modern (2010s)Green OptimizedImprovement Factor
Overall Yield28%52%67%2.4x
E-Factor (kg waste/kg API)42187.25.8x
PMI (Process Mass Intensity)14368314.6x
Energy Consumption (kWh/kg)320185983.3x

Properties

CAS Number

93173-05-8

Product Name

Pirenzepine monohydrochloride

IUPAC Name

11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;hydrochloride

Molecular Formula

C19H22ClN5O2

Molecular Weight

387.9 g/mol

InChI

InChI=1S/C19H21N5O2.ClH/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;/h2-8H,9-13H2,1H3,(H,21,26);1H

InChI Key

AFBSBOBDKXETKP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.